ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
Description
This purine-2,6-dione derivative features a 1,3-dimethylpurine core modified at the 8-position with a (2-methylpiperidin-1-yl)methyl substituent and an ethyl ester group at the 7-position (Figure 1).
Properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-5-27-14(24)11-23-13(10-22-9-7-6-8-12(22)2)19-16-15(23)17(25)21(4)18(26)20(16)3/h12H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMZUJAMXKLYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate (CAS Number: 838875-77-7) is a complex purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a purine base and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The molecular formula of this compound is C16H26N5O2. Its structure can be represented as follows:
This structure includes an ethyl group attached to a purine ring system with additional functional groups that may enhance its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of interest include:
1. Antimicrobial Activity
Research indicates that derivatives of piperidine and purine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that similar compounds could be effective against a range of pathogens .
2. Anticancer Potential
Piperidine-containing compounds have been reported to possess cytotoxic effects on various cancer cell lines. For example, the bis-piperidine alkaloid neopetrosiamine A exhibited strong in vitro cytotoxic activity against cancer cells . This raises the possibility that this compound may also have similar properties.
3. Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes such as α-glucosidase and protein tyrosine kinases. The inhibition of these enzymes can play a critical role in managing conditions like diabetes and certain cancers .
The mechanism by which this compound exerts its effects likely involves interaction with cellular receptors or enzymes. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems or other biological pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
These studies highlight the potential for this compound to exhibit similar biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity is influenced by substituents at the 7- and 8-positions. Key analogs include:
Key Observations :
- Ester vs. Amide : The ethyl ester in the target compound may enhance membrane permeability compared to acetamide derivatives (e.g., 851940-77-7), as esters are more lipophilic .
- Anti-Inflammatory Potential: Ethyl ester derivatives (e.g., Compound 1 in ) showed significant inhibition of TNF-α and neutrophil migration in murine models, suggesting the target compound may share similar mechanisms .
Computational Similarity and Bioactivity Clustering
- Tanimoto Similarity : While exact similarity indices for the target compound are unavailable, studies () suggest that ≥70% structural similarity (e.g., using MACCS or Morgan fingerprints) correlates with conserved bioactivity .
- Activity Landscape: Minor structural changes (e.g., piperidine substitution) can create "activity cliffs," where analogs exhibit divergent potencies despite high similarity . For example, 8-methoxy analogs () showed strong anti-inflammatory effects, but substituting methoxy with piperidine may shift activity toward kinase inhibition () .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The ethyl ester and 2-methylpiperidine groups likely increase LogP compared to amide or carboxylic acid analogs (e.g., Compounds 3–4 in ), improving blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : Piperidine methylation may slow hepatic metabolism compared to unsubstituted piperidine analogs, as seen in related kinase inhibitors () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
